2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide
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Overview
Description
2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyl group, an iodophenyl group, and a diphenylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetamide with 3-iodobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and iodophenyl groups may play a role in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[(E)-(4-iodophenyl)methylideneamino]-2,2-diphenylacetamide
- 2-hydroxy-N-[(E)-(3-bromophenyl)methylideneamino]-2,2-diphenylacetamide
- 2-hydroxy-N-[(E)-(3-chlorophenyl)methylideneamino]-2,2-diphenylacetamide
Uniqueness
The uniqueness of 2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide lies in the presence of the iodophenyl group, which can impart distinct chemical reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability may enhance interactions with biological targets, potentially leading to different pharmacological effects.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O2/c22-19-13-7-8-16(14-19)15-23-24-20(25)21(26,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,26H,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUAEMXYKCCOAY-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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